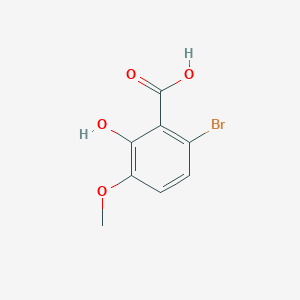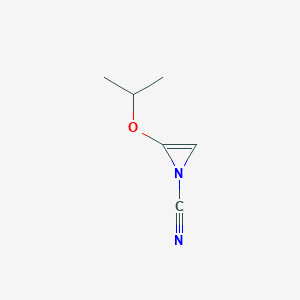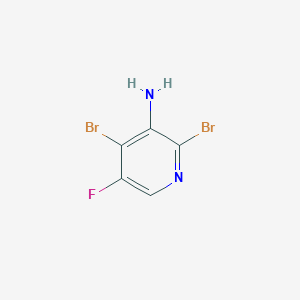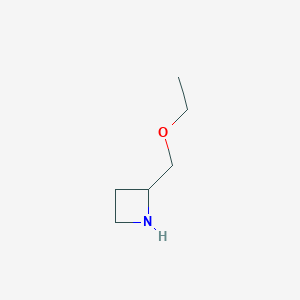
4-Phenyl-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,4-oxazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 2-aminophenols with substituted benzaldehydes in the presence of a base can lead to the formation of the oxazepane ring . Another method involves the use of SnAP (Sn amino protocol) reagents, which allow for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and copper-catalyzed reactions are some of the methods employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepinones.
Reduction: Reduction reactions can convert oxazepane derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazepanes, oxazepinones, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Phenyl-1,4-oxazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of polymers and materials with specific properties
Mecanismo De Acción
The mechanism by which 4-Phenyl-1,4-oxazepane exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular functions .
Comparación Con Compuestos Similares
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
1,4-Diazepane: Another seven-membered ring compound with nitrogen atoms, used in the synthesis of pharmaceuticals.
Uniqueness: 4-Phenyl-1,4-oxazepane is unique due to its specific structural features, which include a phenyl group attached to the oxazepane ring.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
4-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C11H15NO/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-3,5-6H,4,7-10H2 |
Clave InChI |
JMOSOYSBWNIWQX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCOC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)








![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)

